1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one
Overview
Description
“1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one” is an organic compound with the CAS Number: 1221723-25-6 . It has a molecular weight of 232.25 and is also known as Compound A.
Molecular Structure Analysis
The IUPAC name of the compound is 1-{4-[(difluoromethyl)sulfanyl]-3-methoxyphenyl}ethanone . The InChI code is 1S/C10H10F2O2S/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-5,10H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Studies :
- The synthesis of 1,5-dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one derivatives via reactions involving similar compounds has been studied, providing insights into the structural and chemical properties of these compounds (Kosolapova et al., 2013).
Microbial Resolution and Asymmetric Oxidation :
- Research on the microbial resolution of 1,2-bis-(methoxyphenyl)ethane-1,2-diol using Trichoderma viride and ButOOH in the presence of Ti(OPri)4 as a chiral catalyst highlights the potential for bio-catalysis in deriving optically active compounds (Yamamoto et al., 1989).
Crystal Structure Analysis :
- A study on the synthesis of a novel heterocyclic compound structurally related to the chemical reveals insights into crystal growth techniques and the characterization of crystal structures, highlighting applications in materials science (Shruthi et al., 2019).
Metal-Free Synthesis of Polysubstituted Pyrroles :
- The development of a metal-free method for synthesizing polysubstituted pyrrole derivatives demonstrates the versatility of these compounds in organic synthesis (Kumar et al., 2017).
Coordination Chemistry and Synthesis of Complexes :
- Research into the reactions of phenylmercury(II) acetate with related compounds shows the formation of new compounds with potential applications in coordination chemistry (Casas et al., 2016).
Fluorination and Chemical Transformations :
- Studies on the reaction of substituted (difluoroiodo)arenes with similar compounds provide insights into fluorination processes and the formation of rearranged gem-difluoro compounds, which are important in synthetic chemistry (Gregorčič & Zupan, 1977).
Synthesis of Novel Schiff Bases :
- The creation of novel Schiff bases from compounds related to 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one demonstrates their utility in synthesizing new chemical entities with potential antimicrobial activity (Puthran et al., 2019).
Study of Nucleophilic Substitution and Elimination Reactions :
- Investigation into nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions reveals the reactivity of these compounds, which is crucial for understanding organic reaction mechanisms (Toteva & Richard, 1996).
properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKJETGPXFHCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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